EIPA - 1154-25-2

EIPA

Catalog Number: EVT-267296
CAS Number: 1154-25-2
Molecular Formula: C11H18ClN7O
Molecular Weight: 299.76 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ethylisopropylamiloride (EIPA), also known as 5-(N-Ethyl-N-isopropyl)amiloride, is a synthetic organic compound frequently employed in cellular and physiological research. [] It belongs to the class of amiloride derivatives, known for their ability to modulate ion transport across cellular membranes. [, ] EIPA is primarily recognized for its potent inhibition of the sodium-proton exchanger (NHE), a ubiquitous membrane protein crucial for maintaining intracellular pH and regulating cell volume. [, , , , , , , , ]

Future Directions
  • Isoform-Specific Inhibition: Developing EIPA analogs with greater selectivity towards specific NHE isoforms would enable more targeted research and potential therapeutic applications. [, , ]
  • Structure-Activity Relationship Studies: Investigating the relationship between EIPA's structure and its biological activity can guide the development of more potent and selective NHE inhibitors. []
  • Combination Therapies: Exploring the potential of EIPA in combination with other therapeutic agents, particularly in cancer treatment and cardiovascular diseases. [, ]
  • Clinical Applications: Evaluating the clinical relevance of EIPA's protective effects in various disease models, paving the way for potential therapeutic interventions. [, , , , , ]

Amiloride

Compound Description: Amiloride is a potassium-sparing diuretic known to inhibit both Na+/H+ and Na+/Ca2+ exchange mechanisms. [, , , ] It is frequently used in cardiovascular research to study cellular pH regulation and the role of these exchangers in various physiological processes.

Benzamil

Compound Description: Benzamil, like amiloride and EIPA, belongs to a class of compounds that inhibit Na+ transport. [, ] It exhibits inhibitory effects on both epithelial sodium channels (ENaCs) and the Na+/H+ exchanger.

HOE-694 (3-Methylsulphonyl-4-piperidinobenzoyl guanidine methanesulphonate)

Compound Description: HOE-694 is a potent and selective inhibitor of the Na+/H+ exchanger isoform 1 (NHE1). [, , ] It is often used in research to investigate the specific role of NHE1 in various cellular processes.

Cariporide

Compound Description: Cariporide is another selective inhibitor of the Na+/H+ exchanger isoform 1 (NHE1). [] It has been investigated for potential cardioprotective effects during ischemia and reperfusion injury.

Relevance: Like EIPA, cariporide targets NHE1 and influences intracellular pH regulation. [] Comparing their effects can help elucidate the role of NHE1 in various cellular responses to stress, including ischemia.

4,4′-Diisothiocyano-2,2′-stilbenedisulfonic acid (DIDS)

Compound Description: DIDS is a well-known inhibitor of anion transporters, particularly the chloride/bicarbonate exchanger. [, , , , , , ] It is frequently employed to study the role of bicarbonate transport in pH regulation and cellular processes.

Relevance: While DIDS targets anion transporters and EIPA targets the Na+/H+ exchanger, these compounds are often used in conjunction to understand the interplay between different ion transport mechanisms in maintaining cellular pH homeostasis. [, , , , , , ] For instance, some studies used DIDS alongside EIPA to investigate the compensatory roles of bicarbonate transporters when Na+/H+ exchange is inhibited. [, , ]

Ouabain

Compound Description: Ouabain is a cardiac glycoside that specifically inhibits the Na+/K+-ATPase, a crucial membrane pump responsible for maintaining electrochemical gradients of sodium and potassium ions. [, ]

Relevance: While ouabain targets the Na+/K+-ATPase and EIPA targets the Na+/H+ exchanger, studying their effects together can provide insights into the interplay between these transporters in regulating intracellular ion concentrations, particularly sodium. [, ] This information is valuable for understanding how these transporters contribute to cellular function in both physiological and pathological conditions.

Diltiazem

Compound Description: Diltiazem is a calcium channel blocker widely used in the treatment of hypertension and angina pectoris. [] It works by inhibiting the influx of calcium ions into vascular smooth muscle cells and cardiac myocytes, leading to vasodilation and reduced myocardial contractility.

Relevance: While diltiazem and EIPA target different mechanisms (calcium channels vs. Na+/H+ exchange), they are both investigated for their potential cardioprotective effects. [] Comparing their effects on parameters like myocardial rigidity and contractility can shed light on the complex interplay between ion handling and cellular function in the context of cardiac ischemia.

Overview

EIPA, or 5-(N-Ethyl-N-Isopropyl)amiloride, is a potent inhibitor of sodium-hydrogen exchangers and has been studied extensively for its effects on various ion channels and transport mechanisms. This compound is particularly noted for its ability to inhibit the TRPP3 (transient receptor potential polycystin 3) channel and Na+/Ca2+ exchange in cellular models, making it a valuable tool in pharmacological research.

Source and Classification

EIPA is classified as a small molecule inhibitor and is derived from the amiloride family of compounds. It has been utilized in various biological studies due to its specificity towards ion transport mechanisms. EIPA is commonly sourced from chemical suppliers such as MedChemExpress and APExBIO, which provide detailed specifications and applications for laboratory use .

Synthesis Analysis

Methods

EIPA can be synthesized through several methods, typically involving modifications of the parent compound, amiloride. One common synthetic route includes:

  1. Starting Materials: The synthesis begins with amiloride as the base compound.
  2. Alkylation: The introduction of ethyl and isopropyl groups can be achieved through alkylation reactions using appropriate alkyl halides under basic conditions.
  3. Purification: The final product is purified via recrystallization or chromatography techniques to achieve a high degree of purity.

Technical Details

The synthesis often requires careful control of reaction conditions, including temperature and pH, to ensure optimal yields and minimize by-products. Analytical techniques such as NMR (nuclear magnetic resonance) spectroscopy and mass spectrometry are employed to confirm the structure and purity of EIPA.

Molecular Structure Analysis

Structure

EIPA has a complex molecular structure characterized by the following features:

  • Chemical Formula: C₁₃H₁₈N₄O
  • Molecular Weight: 250.31 g/mol
  • Structural Representation: EIPA contains a substituted amiloride backbone with ethyl and isopropyl groups attached to the nitrogen atoms.

Data

The compound exhibits an unusual conformation that allows it to effectively interact with various ion channels, influencing their activity. Structural studies have shown that EIPA binds within the active site of target proteins, blocking ion transport pathways.

Chemical Reactions Analysis

Reactions

EIPA primarily acts by inhibiting sodium-hydrogen exchangers and calcium channels, which leads to alterations in cellular ion homeostasis. Key reactions include:

  1. Inhibition of Na+/H+ Exchanger: EIPA competes with sodium ions, effectively reducing sodium influx into cells.
  2. TRPP3 Channel Blockade: The compound binds to the TRPP3 channel at specific membrane potentials, preventing calcium ion influx.

Technical Details

The inhibition mechanism involves competitive binding at the active sites of these transporters, leading to downstream physiological effects such as changes in intracellular calcium levels. Research has documented EIPA's IC50 values for various channels, indicating its potency as an inhibitor .

Mechanism of Action

EIPA's mechanism of action revolves around its ability to modulate ion transport across cell membranes:

  • Na+/Ca2+ Exchange Inhibition: By blocking the sodium-hydrogen exchanger, EIPA reduces intracellular sodium concentrations, which indirectly affects calcium levels due to altered electrochemical gradients.
  • Calcium Channel Modulation: Inhibition of TRPP3 channels leads to decreased calcium influx, impacting cellular signaling pathways associated with growth and differentiation.

Data from studies indicate that EIPA can effectively reduce ET-1-induced increases in intracellular calcium concentration in cell models .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: EIPA typically appears as a white to off-white solid.
  • Solubility: The compound is soluble in dimethyl sulfoxide (DMSO) at concentrations exceeding 10 mM.

Chemical Properties

  • Stability: EIPA exhibits stability under standard laboratory conditions but should be protected from light and moisture.
  • pH Sensitivity: The activity of EIPA may vary with pH, necessitating careful consideration during experimental design.

Relevant data from solubility tests indicate that EIPA maintains its activity across various pH levels but demonstrates optimal efficacy at physiological pH .

Applications

EIPA has a wide range of scientific applications:

  • Cellular Studies: It is extensively used in research to investigate ion transport mechanisms and their roles in physiological processes.
  • Pharmacological Research: EIPA serves as a model compound for developing new inhibitors targeting sodium-hydrogen exchangers and TRP channels.
  • Disease Models: The compound has been utilized in studies related to cardiovascular diseases, cancer biology, and other conditions where ion homeostasis is disrupted.
Molecular Pharmacology of EIPA

Mechanisms of NHE1 Inhibition and Selectivity Profiling

EIPA (5-(N-ethyl-N-isopropyl)amiloride) is a potent inhibitor of the Na⁺/H⁺ exchanger isoform 1 (NHE1), a ubiquitously expressed transmembrane protein responsible for maintaining intracellular pH (pHᵢ) and cell volume. EIPA competes with Na⁺ ions at the ion translocation site of NHE1, disrupting the exchange of extracellular Na⁺ for intracellular H⁺. This inhibition stabilizes NHE1 in a conformationally inactive state, leading to intracellular acidification and subsequent disruption of pH-dependent cellular processes [4] [9]. The IC₅₀ for NHE1 inhibition ranges between 0.1–3.0 μM, demonstrating high potency compared to parental amiloride (IC₅₀ = 10–50 μM) [8].

Selectivity Profiling: Despite its primary action on NHE1, EIPA exhibits differential affinity across NHE isoforms:

  • NHE1: IC₅₀ = 0.15 μM
  • NHE3: IC₅₀ = 33 μM
  • NHE2: Minimal inhibition at ≤100 μM [7]

This selectivity arises from structural variations in the ion translocation pore across isoforms. EIPA’s hydrophobic ethyl and isopropyl substituents enhance membrane partitioning and access to the NHE1 binding cavity, which accommodates bulky residues more readily than NHE3 [4] [7].

Table 1: Selectivity Profile of EIPA Against NHE Isoforms

NHE IsoformIC₅₀ (μM)Tissue/Cellular Localization
NHE10.15Ubiquitous (brain, muscle, cancer cells)
NHE333Kidney, intestine
NHE2>100Gastrointestinal epithelium

Functional Consequences:

  • Cancer Cell Proliferation: In gastric cancer cells (MKN28), EIPA (25–100 μM) induces G₀/G₁ cell-cycle arrest by upregulating p21 expression. This occurs independently of pHᵢ changes but correlates with reduced cytosolic Cl⁻ concentrations ([Cl⁻]c) mediated by DIDS-sensitive anion exchangers [4].
  • Dipeptide Transport: At high concentrations (>200 μM), EIPA directly inhibits the intestinal peptide transporter hPepT1, independent of NHE blockade. This dual action complicates interpretations of its effects on nutrient absorption [7].

Dual-Target Activity: TRPP3 Channel Modulation and Cross-Reactivity Analysis

Beyond NHE inhibition, EIPA modulates the transient receptor potential polycystic 3 (TRPP3) channel, a Ca²⁺-activated nonselective cation channel implicated in sour taste transduction and neuronal excitability. Electrophysiological studies in Xenopus laevis oocytes reveal EIPA inhibits TRPP3-mediated currents with an IC₅₀ of 10.5 μM [1] [6]. This inhibition is non-competitive with tetrapentylammonium (TPA), suggesting overlapping binding sites for amiloride analogs on TRPP3 [1].

Mechanism of TRPP3 Blockade:

  • Gating Modulation: Single-channel recordings show EIPA reduces open probability and mean open time of TRPP3 without altering single-channel conductance, indicating allosteric modulation of gating kinetics [1].
  • Structure-Activity Relationship (SAR): Among amiloride derivatives, EIPA’s potency ranks intermediate:Phenamil (IC₅₀ = 0.14 μM) > Benzamil (1.1 μM) > EIPA (10.5 μM) > Amiloride (143 μM) [1] [10].Hydrophobic bulk correlates with enhanced TRPP3 affinity, as phenamil’s phenyl group penetrates deeper into the channel pore [1].

Cross-Reactivity with Off-Targets:

  • Acid-Sensing Ion Channels (ASIC1a): EIPA weakly inhibits ASIC1a (IC₅₀ ~50 μM) via pore occlusion, distinct from its NHE/TRPP3 actions [3].
  • Macropinocytosis: EIPA (20–50 μM) blocks fluid-phase uptake in tumor cells by inhibiting Na⁺/H⁺ exchange-dependent actin remodeling, a process exploitable in anticancer therapy [8].

Table 2: EIPA’s Pharmacological Targets and Potencies

TargetIC₅₀Primary MechanismPhysiological Impact
NHE10.15 μMCompetitive Na⁺ antagonismpHᵢ dysregulation, cell cycle arrest
TRPP310.5 μMGating inhibitionImpaired Ca²⁺ signaling
Macropinocytosis20–50 μMNHE1-dependent actin disruptionReduced nutrient uptake in tumors
ASIC1a~50 μMPore blockadeModulation of neuronal acidosis

Structural Determinants of EIPA Binding to Ion Transporters

EIPA’s bioactivity stems from its pyrazine-carbonylguanidine core, common to amiloride derivatives, augmented by N-ethyl and N-isopropyl substitutions. These modifications confer distinct binding properties:

Key Structural Features:

  • Guanidinium Group: Forms salt bridges with conserved aspartate/glutamate residues in NHE1 (e.g., Asp267 in human NHE1) and TRPP3 [1] [8].
  • Chloropyrazine Ring: Engages in π-stacking with hydrophobic pore residues in TRPP3 (e.g., Phe708) [1].
  • Hydrophobic Side Chains: The ethyl-isopropyl moiety enhances membrane permeability (logP = 1.9 vs. amiloride’s 0.4) and occupies a hydrophobic niche in NHE1’s extracellular loop 4, absent in NHE3 [7] [8].

Binding Site Competition:

  • TRPP3 channels exhibit overlapping binding sites for amiloride analogs and organic cations like TPA. EIPA competes with TPA, suggesting shared molecular determinants near the channel’s selectivity filter [1].
  • In NHE1, EIPA’s affinity decreases when Asp267 is mutated, confirming electrostatic interactions are critical for orientation within the ion translocation path [8].

SAR Insights:Modifications at the 5-amino position of amiloride:

  • Small alkyl groups (ethyl) → Moderate NHE1 potency.
  • Aryl extensions (benzamil, phenamil) → Enhanced TRPP3 blockade due to hydrophobic complementarity [1] [10].

Pharmacokinetic Challenges in Cellular Uptake and Subcellular Localization

EIPA faces significant pharmacokinetic barriers that limit its research utility:

Cellular Uptake Mechanisms:

  • Passive Diffusion: Dominates uptake due to moderate lipophilicity (logP = 1.9). Uptake is temperature-insensitive and unaffected by endocytosis inhibitors (chlorpromazine, chloroquine) [3].
  • Glycosaminoglycan (GAG)-Dependent Adsorption: Heparin sulfate proteoglycans facilitate membrane accumulation via electrostatic interactions with EIPA’s guanidinium group, enhancing local concentration [3] [8].

Subcellular Distribution:

  • Compartmentalization in Endosomes: EIPA accumulates in acidic organelles (pH 5.0–6.0) via ion trapping, where protonated EIPA cannot cross membranes. This depletes cytosolic concentrations, reducing efficacy against cytoplasmic targets [8].
  • Nuclear Exclusion: Despite its small size (299.76 Da), EIPA shows negligible nuclear localization, limiting direct effects on gene regulation [5].

Metabolism and Clearance:

  • EIPA undergoes minimal hepatic metabolism but is rapidly excreted renally, with a plasma half-life of <2 hours in murine models. This necessitates frequent dosing in in vivo studies [6] [8].

Table 3: Pharmacokinetic Parameters of EIPA

ParameterValueExperimental System
LogP1.9Calculated
Solubility (DMSO)100 mg/mL (333.6 mM)In vitro assays
Plasma Half-Life<2 hoursMurine model
Primary Clearance RouteRenal excretionIn vivo pharmacokinetics
Subcellular TrappingAcidic endosomes (pH 5.0–6.0)Fluorescence imaging

Consequence for Research: Endosomal sequestration explains the disconnect between in vitro IC₅₀ values and cellular efficacies. For instance, 10 μM EIPA fully inhibits NHE1 in isolated membranes, but ≥50 μM is required in intact cells to overcome compartmentalization [8]. Strategies like nanoparticle encapsulation or prodrug derivatization are being explored to improve cytosolic delivery [3].

Properties

CAS Number

1154-25-2

Product Name

EIPA

IUPAC Name

3-amino-6-chloro-N-(diaminomethylidene)-5-[ethyl(propan-2-yl)amino]pyrazine-2-carboxamide

Molecular Formula

C11H18ClN7O

Molecular Weight

299.76 g/mol

InChI

InChI=1S/C11H18ClN7O/c1-4-19(5(2)3)9-7(12)16-6(8(13)17-9)10(20)18-11(14)15/h5H,4H2,1-3H3,(H2,13,17)(H4,14,15,18,20)

InChI Key

QDERNBXNXJCIQK-UHFFFAOYSA-N

SMILES

CCN(C1=NC(=C(N=C1Cl)C(=O)N=C(N)N)N)C(C)C

Solubility

Soluble in DMSO

Synonyms

5-(ethylisopropyl)amiloride
5-(N-ethyl-N-isopropyl)amiloride
EIPA
ethylisopropylamiloride
N-amidino-3-amino-5-ethylisopropylamino-6-chloropyrazine carboxamide

Canonical SMILES

CCN(C1=NC(=C(N=C1Cl)C(=O)N=C(N)N)N)C(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.